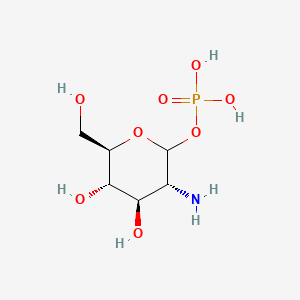

D-Glucosamine-1-phosphate

描述

D-Glucosamine-1-phosphate is a derivative of glucosamine, an amino sugar that plays a crucial role in the biosynthesis of glycosylated proteins and lipids. It is a key intermediate in the metabolic pathways of amino sugars and is involved in the synthesis of structural polysaccharides such as chitin and chitosan. The compound has the chemical formula C6H14NO8P and a molecular weight of 259.15 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: D-Glucosamine-1-phosphate can be synthesized through enzymatic phosphorylation of glucosamine. One common method involves the use of N-acetylhexosamine 1-kinase (NahK) to phosphorylate glucosamine, followed by pyrophosphorylation using N-acetylglucosamine uridyltransferase (GlmU) .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Genetically modified strains of bacteria such as Escherichia coli are used to produce the compound in large quantities. The fermentation process is optimized to enhance yield and reduce production costs .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various derivatives.

Reduction: The compound can be reduced to form glucosamine.

Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various nucleophiles can be used to replace the phosphate group under acidic or basic conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of glucosamine.

Reduction: Glucosamine.

Substitution: Various substituted glucosamine derivatives

科学研究应用

Role in Antibiotic Development

D-Glucosamine-1-phosphate is integral to the biosynthesis of peptidoglycan, a vital component of bacterial cell walls. The enzyme glucosamine-1-phosphate acetyltransferase (GlmU) catalyzes the conversion of this compound to N-acetyl-D-glucosamine-1-phosphate, which is a precursor for UDP-N-acetylglucosamine, necessary for peptidoglycan synthesis. Disruption of this pathway can lead to bacterial cell death, making GlmU a promising target for antibiotic development.

Case Study: Targeting GlmU in Mycobacterium tuberculosis

Research has shown that inhibiting GlmU can effectively reduce the survival rates of Mycobacterium tuberculosis in host cells. A study utilized crystallography and kinetic analysis to identify residues critical for GlmU activity, paving the way for new antibiotic candidates against tuberculosis .

Nutritional Supplementation and Longevity

D-Glucosamine has been studied for its potential health benefits, particularly in joint health and longevity. It acts as a glycolysis inhibitor, which may extend lifespan by activating metabolic pathways that promote mitochondrial biogenesis.

Case Study: Effects on Caenorhabditis elegans

A notable study demonstrated that D-glucosamine supplementation extended the lifespan of Caenorhabditis elegans by impairing glucose metabolism and enhancing mitochondrial function. This effect was linked to the activation of AMP-activated protein kinase (AMPK), suggesting that D-glucosamine could mimic caloric restriction effects .

Veterinary Applications

Research indicates that D-glucosamine supplementation can improve joint health in animals, particularly in horses and sheep. Studies have explored the absorption rates of glucosamine in ruminants and its effects on joint health management.

Case Study: Joint Health in Sheep

In an experimental study involving sheep, glucosamine supplementation was administered to evaluate its impact on blood plasma levels and joint health. Preliminary results indicated elevated glucosamine levels in supplemented sheep, suggesting potential benefits for joint health management .

Metabolic Research

This compound plays a role in metabolic pathways involving amino sugars. It is involved in the synthesis of glycosaminoglycans and glycoproteins, which are essential for cellular functions.

Case Study: Metabolic Control via Glucosamine Pathways

Investigations into glucosamine metabolism have highlighted its dual role as both a substrate and an inhibitor within metabolic pathways. Studies have indicated that manipulating glucosamine levels can affect various metabolic processes, including those related to energy homeostasis and cellular signaling .

Implications for Human Health

The implications of D-glucosamine extend into human health, particularly concerning metabolic disorders. Its involvement in pathways related to sialic acid storage diseases underscores its significance in understanding certain genetic conditions.

Metabolic Disorders

Research has identified a connection between N-acetylglucosamine-1-phosphate and metabolic disorders such as Salla disease. Understanding these pathways can lead to better therapeutic strategies for managing such conditions .

作用机制

D-Glucosamine-1-phosphate exerts its effects by participating in the biosynthesis of glycosaminoglycans, which are essential components of cartilage and other connective tissues. The compound acts as a precursor for the synthesis of these macromolecules, thereby supporting the structural integrity and function of tissues. The molecular targets include enzymes involved in the glycosylation process, such as glycosyltransferases .

相似化合物的比较

D-Glucosamine-6-phosphate: Another phosphorylated derivative of glucosamine, involved in similar metabolic pathways.

N-Acetyl-D-glucosamine-1-phosphate: A derivative with an acetyl group, involved in the synthesis of peptidoglycans in bacterial cell walls.

N-Acetyl-D-glucosamine-6-phosphate: Similar to N-acetyl-D-glucosamine-1-phosphate but with the phosphate group at a different position.

Uniqueness: D-Glucosamine-1-phosphate is unique due to its specific role in the initial steps of glycosaminoglycan biosynthesis. Its position as a key intermediate in the metabolic pathways of amino sugars distinguishes it from other similar compounds .

生物活性

D-Glucosamine-1-phosphate (GlcN-1-P) is a significant metabolite in various biological processes, particularly in the biosynthesis of glycoproteins and glycolipids. This article explores its biological activity, mechanisms of action, and implications in health and disease, supported by research findings and case studies.

Overview of this compound

This compound is an amino sugar phosphate that plays a crucial role in the metabolism of carbohydrates and lipids. It is involved in the synthesis of UDP-N-acetylglucosamine, a precursor for peptidoglycan and lipopolysaccharide biosynthesis in bacteria, which are essential components of cell walls .

Biological Functions

1. Role in Glycosylation:

this compound is crucial for glycosylation processes, where it contributes to the formation of glycoproteins and glycolipids. This process is vital for cell signaling, structural integrity, and immune responses.

2. Enzymatic Reactions:

It serves as a substrate for various enzymes, including:

- UDP-N-acetylhexosamine pyrophosphorylase: Converts GlcN-1-P into UDP-N-acetylglucosamine .

- N-acetylglucosamine-1-phosphate uridyltransferase: Catalyzes the conversion of this compound to UDP-N-acetylglucosamine, highlighting its importance in bacterial metabolism .

3. DNA Interaction:

Research has indicated that D-glucosamine can induce DNA strand scission, suggesting potential roles in cellular signaling or response to stress .

Case Study 1: Bacterial Metabolism

A study on Escherichia coli demonstrated that the glmU gene product catalyzes the formation of UDP-N-acetylglucosamine from GlcN-1-P. The study revealed that the acetyltransferase activity was significantly higher than its uridyltransferase activity, indicating a preferential pathway for GlcN-1-P utilization in bacterial cell wall synthesis .

Case Study 2: Antibacterial Properties

Research has shown that targeting enzymes involved in the metabolism of D-glucosamine derivatives can lead to novel antibacterial therapies. For instance, inhibiting the pathway that converts GlcN-1-P to UDP-N-acetylglucosamine may disrupt bacterial growth and survival .

Data Tables

| Biological Activity | Enzyme Involved | Outcome |

|---|---|---|

| Conversion to UDP-N-acetylglucosamine | UDP-N-acetylhexosamine pyrophosphorylase | Essential for cell wall synthesis |

| Formation of glycoproteins | Glycosyltransferases | Cell signaling and immunity |

| DNA interaction | Unknown mechanisms | Potential stress response |

Implications in Health

The biological activity of this compound extends into health-related areas:

- Metabolic Disorders: Dysregulation of glucosamine metabolism is linked to conditions such as osteoarthritis and diabetes. Supplementation with glucosamine has been shown to alleviate symptoms by enhancing cartilage synthesis .

- Antibiotic Development: Understanding the metabolic pathways involving D-glucosamine can lead to new antibiotic strategies targeting bacterial cell wall synthesis .

化学反应分析

Conversion to Uridine Diphosphate-N-acetylglucosamine

N-Acetyl-glucosamine 1-phosphate and uridine triphosphate can be converted into uridine diphosphate-N-acetylglucosamine, a reaction catalyzed by UDP-N-acetylhexosamine pyrophosphorylase .

Glucosamine-1-phosphate Acetyltransferase Reaction

Glucosamine-1-phosphate acetyltransferase (GlmU) catalyzes the formation of N-acetylglucosamine-1-phosphate from α-D-glucosamine-1-phosphate and acetyl-CoA . This is a critical step in the biosynthesis of UDP-GlcNAc, essential for lipopolysaccharide and peptidoglycan production in bacteria .

Uridylyltransferase Reaction

GlmU also catalyzes a uridylyltransferase reaction, converting GlcNAc-1P to UDP-GlcNAc using UTP as a uridyl group donor and releasing pyrophosphate .

Interconversion with Glucosamine 6-phosphate

Phosphoacetylglucosamine mutase interconverts GlcNAc-6-P and GlcNAc-1-P .

Role as a Substrate

Glucosamine-1P serves as a substrate for UDP-N-acetylglucosamine diphosphorylase, which is involved in the synthesis of UDP-N-acetylglucosamine .

Hydrolysis

Glucosamine-2-sulphate and glucosamine-6-sulphate can be hydrolyzed to free D-glucosamine through incubation in hydrochloric acid . Incubation in 2 M HCl for 1 hour results in complete hydrolysis of both the -2- and -6-sulphate groups .

Enzyme Interactions

Glucosamine-1-phosphate interacts with various enzymes like GlmU, which has both acetyltransferase and uridylyltransferase activities. These activities are vital for synthesizing UDP-GlcNAc, a precursor for bacterial cell wall components .

GlmU Enzyme Activity

Mycobacterium tuberculosis GlmU utilizes ternary complex formation to transfer an acetyl group from acetyl-coenzyme A to glucosamine 1-phosphate to form N-acetylglucosamine 1-phosphate .

Dual Sugar Nucleotidyltransferase Activities

The ST0452 protein, a homologue, displays both glucose-1-phosphate thymidylyltransferase and N-acetyl-D-glucosamine-1-phosphate uridylyltransferase activities .

Reactions

Glucosamine-1P participates in several reactions :

-

Uridine triphosphate + Glucosamine-1P ↔ Pyrophosphate + Uridine diphosphate-N-acetylglucosamine

-

Acetyl-CoA + alpha-D-Glucosamine 1-phosphate ↔ Coenzyme A + Glucosamine-1P

-

Glucosamine-1P + Acetyl-CoA > Hydrogen ion + N-acetyl-α-D-glucosamine 1-phosphate + Coenzyme A

-

Glucosamine-1P ↔ Glucosamine 6-phosphate

-

Glucosamine 6-phosphate ↔ Glucosamine-1P + Glucosamine-1P

-

Glucosamine-1P + Acetyl-CoA + Glucosamine-1P > N-Acetyl-glucosamine 1-phosphate + Coenzyme A + Hydrogen ion + N-Acetyl-glucosamine 1-phosphate

Role in Escherichia coli

Alpha-D-glucosamine 1-phosphate is a metabolite found in Escherichia coli, participating in amino sugar and nucleotide sugar metabolism .

属性

IUPAC Name |

[(3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14NO8P/c7-3-5(10)4(9)2(1-8)14-6(3)15-16(11,12)13/h2-6,8-10H,1,7H2,(H2,11,12,13)/t2-,3-,4-,5-,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJBYRVFGYXULK-IVMDWMLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OP(=O)(O)O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)OP(=O)(O)O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。